![molecular formula C13H12ClN3O B4724970 N-(3-chloro-2-methylphenyl)-N'-3-pyridinylurea](/img/structure/B4724970.png)
N-(3-chloro-2-methylphenyl)-N'-3-pyridinylurea
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-3-pyridinylurea is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as CMPIU and is known for its ability to selectively inhibit the activity of protein kinase CK2.
Mechanism of Action
CMPIU selectively inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of target proteins, which can lead to changes in cellular processes such as cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMPIU depend on the specific cellular processes and proteins that are affected by CK2 inhibition. In cancer cells, CMPIU has been shown to inhibit cell growth and induce apoptosis. In immune cells, CMPIU has been shown to regulate cytokine production and T cell activation.
Advantages and Limitations for Lab Experiments
One advantage of using CMPIU in lab experiments is its selectivity for CK2 inhibition. This allows researchers to specifically study the role of CK2 in cellular processes without affecting other kinases. However, one limitation of using CMPIU is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays should be performed to ensure that CMPIU is used safely and effectively in lab experiments.
Future Directions
There are several future directions for research on CMPIU and its potential use in scientific research. One area of interest is the development of more potent and selective CK2 inhibitors that can be used in a variety of cellular processes. Another area of interest is the study of CK2 in non-cancer cells and its role in normal cellular processes. Additionally, the use of CMPIU in combination with other drugs or therapies for cancer treatment is an area of active research.
Scientific Research Applications
CMPIU has been studied for its potential use in a variety of scientific research applications. It has been shown to selectively inhibit the activity of protein kinase CK2, which is involved in a variety of cellular processes such as DNA repair, cell cycle regulation, and apoptosis. CMPIU has been used to study the role of CK2 in cancer cell growth and survival, as well as in the regulation of immune cell function.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyridin-3-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-11(14)5-2-6-12(9)17-13(18)16-10-4-3-7-15-8-10/h2-8H,1H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYKZTBGWAVELH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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